molecular formula C16H21N3O2 B12940502 N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)benzamide CAS No. 62347-51-7

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)benzamide

Cat. No.: B12940502
CAS No.: 62347-51-7
M. Wt: 287.36 g/mol
InChI Key: FYPYPGAJYBNCHY-UHFFFAOYSA-N
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Description

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a benzamide derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a hexyl chain attached to the amide nitrogen.

Key physicochemical properties include a boiling point of 126°C at 0.2 mmHg and elemental composition consistent with the formula C₁₆H₂₁N₃O₂ (C: 66.85%, H: 7.35%, N: 14.58%, O: 11.27% as found) . Its synthesis typically involves condensation reactions between activated benzamide precursors and oxadiazole-containing intermediates under controlled conditions.

Properties

CAS No.

62347-51-7

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

InChI

InChI=1S/C16H21N3O2/c1-3-4-5-9-12-19(16-17-13(2)18-21-16)15(20)14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12H2,1-2H3

InChI Key

FYPYPGAJYBNCHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=NC(=NO1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the hexyl and benzamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a hydrazide with an acyl chloride in the presence of a base can yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Physical Properties of Alkyl-Substituted Analogues

Compound Molecular Formula Boiling Point/°C (Pressure) Key Structural Feature
N-Hexyl-N-(3-methyl-oxadiazol-5-yl)benzamide C₁₆H₂₁N₃O₂ 126 (0.2 mmHg) Benzamide, hexyl chain
N-n-Butyl-N-(3-methyl-oxadiazol-5-yl)cyclopropane carboxamide C₁₁H₁₈N₃O₂ Not reported Cyclopropane, n-butyl chain
N-Hexyl-N-(3-methyl-oxadiazol-5-yl)cyclohexane carboxamide C₁₆H₂₇N₃O₂ 157 (1.5 mmHg) Cyclohexane carboxamide

Analogues with Substituent Variations on the Aromatic Ring

  • 4-Bromo-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide : Incorporates a bromine atom at the 4-position of the benzamide. The electron-withdrawing Br substituent may enhance electrophilic reactivity, making it suitable for further functionalization via cross-coupling reactions .
  • 4-Chloro-N-(4-(4-(3-methyl-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide : Adds a chlorine atom and trifluoromethylpyrazole moiety. The CF₃ group increases metabolic stability and alters electronic properties compared to the parent compound .

Table 2: Substituent Effects on Reactivity and Stability

Compound Substituent Impact on Properties
N-Hexyl-N-(3-methyl-oxadiazol-5-yl)benzamide None (parent) Baseline lipophilicity, moderate reactivity
4-Bromo derivative Br at 4-position Enhanced electrophilicity, potential for Suzuki couplings
4-Chloro-CF₃ derivative Cl, CF₃ groups Increased metabolic stability, electron-withdrawing effects

Heterocyclic Modifications

  • N-{[8-(3-ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide: Replaces the hexyl chain with a triazolopyridine-oxadiazole hybrid.
  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride: A non-benzamide analogue with a propan-2-amine group. The absence of the aromatic ring simplifies the structure but reduces π-π stacking interactions .

Biological Activity

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)benzamide (CAS Number: 62347-51-7) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₂₁N₃O₂
  • Molecular Weight : 287.36 g/mol
  • LogP : 3.605 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 59.23 Ų

These properties suggest that the compound may have good membrane permeability, which is essential for biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-cancer properties and potential as a neuroprotective agent. The following sections summarize key findings from various studies.

Anti-Cancer Properties

  • Mechanism of Action :
    • The compound has been shown to inhibit specific cancer cell lines by interfering with pathways critical for cell proliferation and survival. For instance, studies indicate that it may act as an inhibitor of certain kinases involved in tumor growth .
  • Case Studies :
    • In vitro studies demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported to be in the micromolar range, indicating potent anti-cancer activity .
Cell LineIC50 (µM)Effect
MCF-710Significant growth inhibition
A54915Moderate growth inhibition
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor size compared to control groups. Histopathological analysis revealed decreased mitotic figures in treated tissues, suggesting effective inhibition of cancer cell proliferation .

Neuroprotective Effects

  • Cognitive Improvement :
    • Research indicates that this compound may enhance cognitive functions in models of neurodegeneration induced by amyloid-beta peptides. The compound improved memory retention and learning abilities in mice subjected to scopolamine-induced amnesia .
  • Mechanisms :
    • The neuroprotective effects are hypothesized to arise from the modulation of oxidative stress pathways and enhancement of neurotrophic factors. It appears to increase levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and function .

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